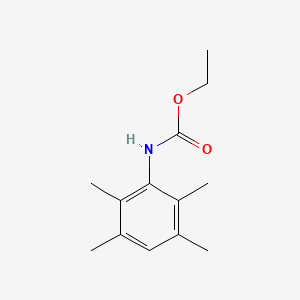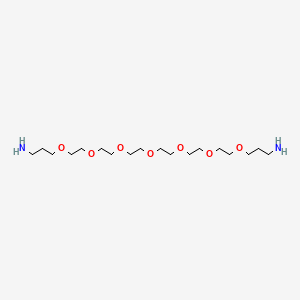
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine: is a chemical compound with the molecular formula C18H40N2O7 and a molecular weight of 396.52 g/mol . This compound is characterized by its long chain structure with multiple ether linkages and terminal amine groups. It is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine typically involves the reaction of polyethylene glycol (PEG) derivatives with amine-containing compounds. The process generally includes the following steps:
Activation of PEG: Polyethylene glycol is activated using reagents like tosyl chloride or mesyl chloride to introduce reactive groups.
Reaction with Amine: The activated PEG is then reacted with an amine compound under controlled conditions to form the desired diamine product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine undergoes various chemical reactions, including:
Oxidation: The terminal amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ether derivatives.
Aplicaciones Científicas De Investigación
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine involves its interaction with various molecular targets and pathways. The terminal amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound’s long chain and multiple ether linkages allow it to interact with cell membranes and other macromolecules, potentially altering their properties and behavior.
Comparación Con Compuestos Similares
Similar Compounds
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-dioic acid: Similar structure but with carboxylic acid groups instead of amine groups.
4,7,10,13,16,19,22-Heptaoxapentacosa-1,24-diyne: Contains alkyne groups instead of amine groups.
Uniqueness
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine is unique due to its terminal amine groups, which provide distinct reactivity and functionality compared to similar compounds with different terminal groups. This makes it particularly useful in applications requiring specific interactions with biological molecules and materials.
Propiedades
Número CAS |
96146-49-5 |
|---|---|
Fórmula molecular |
C18H40N2O7 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C18H40N2O7/c19-3-1-5-21-7-9-23-11-13-25-15-17-27-18-16-26-14-12-24-10-8-22-6-2-4-20/h1-20H2 |
Clave InChI |
MWJHUUIJCVWYGS-UHFFFAOYSA-N |
SMILES canónico |
C(CN)COCCOCCOCCOCCOCCOCCOCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


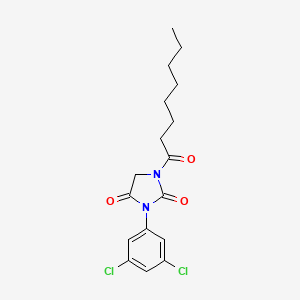

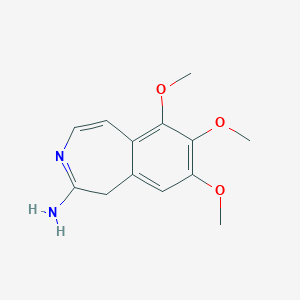
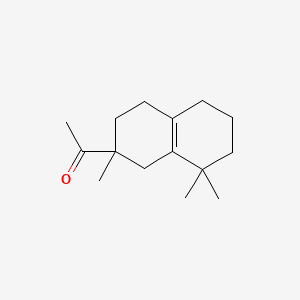
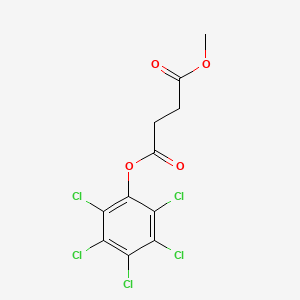
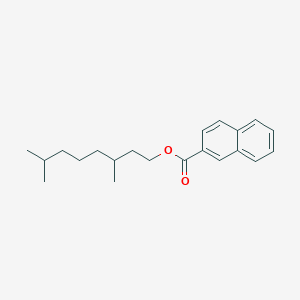
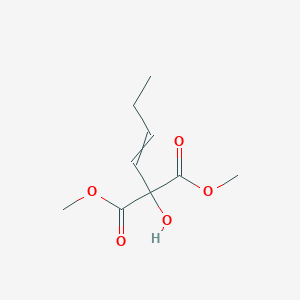
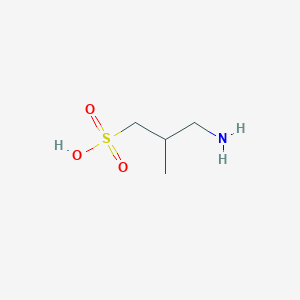
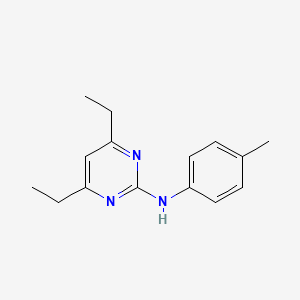

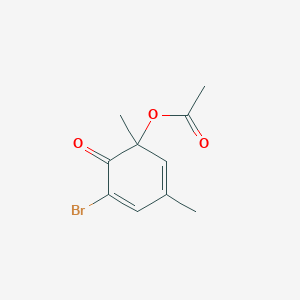
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
